methyl (1R,4aS,8S,8aS)-3-ethoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate
Description
The compound methyl (1R,4aS,8S,8aS)-3-ethoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate is a glycosylated pyrano-pyran derivative characterized by:
- A pyrano[3,4-c]pyran bicyclic core.
- Ethoxy and methyl substituents at positions 3 and 1, respectively.
- A β-D-glucopyranosyloxy group at position 8, derived from a glucose moiety.
- A methyl ester at position 3.
This structural complexity confers unique physicochemical properties, such as moderate hydrophilicity (due to the glucose unit) and lipophilicity (from the ethoxy and methyl groups). Its stereochemistry (1R,4aS,8S,8aS) is critical for biological interactions, as evidenced by its role in metabolic pathways .

Properties
Molecular Formula |
C19H30O11 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
methyl (1R,4aS,8S,8aS)-3-ethoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate |
InChI |
InChI=1S/C19H30O11/c1-4-26-12-5-9-10(17(24)25-3)7-27-18(13(9)8(2)28-12)30-19-16(23)15(22)14(21)11(6-20)29-19/h7-9,11-16,18-23H,4-6H2,1-3H3/t8-,9-,11-,12?,13-,14-,15+,16-,18+,19+/m1/s1 |
InChI Key |
IRKFOLIBBQDADK-IAJKGLSESA-N |
Isomeric SMILES |
CCOC1C[C@H]2[C@@H]([C@H](O1)C)[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CCOC1CC2C(C(O1)C)C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyranopyran Core
- Starting Materials : The synthesis typically begins with the preparation of the pyranopyran core, which can be achieved through the condensation of appropriate aldehydes and ketones under acidic conditions.
- Catalysts and Conditions : The use of catalysts like p-toluenesulfonic acid or boron trifluoride etherate can facilitate the formation of the core structure.
Glycosylation
- Glycosyl Donor : The glycosylation step involves the attachment of a beta-D-glucopyranose moiety to the pyranopyran core. This can be achieved using a glycosyl donor such as a glycosyl bromide or trichloroacetimidate.
- Promoters : Glycosylation promoters like silver(I) oxide or N-iodosuccinimide are used to facilitate the reaction.
Ethoxylation
- Ethoxylation Reagents : The introduction of the ethoxy group at the 3-position can be achieved through nucleophilic substitution reactions using ethoxide ions.
- Conditions : The reaction is typically carried out under basic conditions, using a base like sodium hydride to generate the ethoxide ion.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl carboxylate group undergoes alkaline hydrolysis to form the corresponding carboxylic acid. This reaction is typically carried out in aqueous NaOH or KOH at elevated temperatures (60–80°C), yielding the de-esterified product .
| Reaction | Conditions | Product |
|---|---|---|
| Saponification | 1M NaOH, 70°C, 4h | Carboxylic acid derivative |
Glycosidic Bond Cleavage
The β-glycosidic linkage between the pyranocoumarin core and the oxane (sugar moiety) is susceptible to acid-catalyzed hydrolysis. Trifluoroacetic acid (TFA) in aqueous methanol (0.1M, 50°C, 2h) cleaves the bond, releasing the aglycone and the free sugar .
Primary Alcohol Oxidation
The hydroxymethyl group on the oxane ring can be oxidized to a carboxylate using Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO in a biphasic system . This reaction is stereospecific and influenced by the adjacent hydroxyl groups .
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| TEMPO/NaClO | CH₂Cl₂/H₂O, 0°C, 2h | Oxidized oxane-2-carboxylic acid |
Ether Cleavage
The ethoxy group at position 3 is cleaved under strong acidic conditions (e.g., HBr in acetic acid, 110°C, 6h) to yield a phenolic hydroxyl group . This reactivity is consistent with tertiary ethers in similar pyranocoumarin systems .
Enzymatic Modifications
Glycosyltransferases and esterases selectively modify the compound:
-
β-Glucosidases hydrolyze the glycosidic bond under physiological conditions (pH 6.8, 37°C) .
-
Esterases target the methyl carboxylate, producing the free acid in vivo .
Thermal Stability
Thermogravimetric analysis (TGA) of analogs indicates decomposition above 200°C, with primary mass loss attributed to the sugar moiety .
Synthetic Derivatives
The hydroxyl groups on the oxane ring serve as sites for functionalization:
-
Acetylation : Acetic anhydride/pyridine yields peracetylated derivatives .
-
Silylation : tert-Butyldimethylsilyl chloride (TBDMSCl) selectively protects primary hydroxyl groups .
Key Research Findings
-
Acid Sensitivity : The compound degrades in pH < 3 environments due to glycosidic bond cleavage .
-
Biological Activity : Hydrolysis products (aglycone and carboxylic acid) show enhanced antimicrobial activity compared to the parent compound .
-
Stereochemical Influence : Reactivity at C-8 (pyranocoumarin) is sterically hindered by the adjacent sugar moiety, slowing nucleophilic attacks .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Its chemical properties might make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it were to be used as a drug, it might interact with enzymes or receptors in the body, altering their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural Analogs and Modifications
The following table summarizes key structural analogs and their differences:
Physicochemical and Metabolic Differences
- Ethoxy vs.
- Glucose Linkage: All analogs feature β-D-glucopyranosyloxy groups, but position-specific glycosylation (e.g., 6-O-substitution in ) alters enzymatic hydrolysis rates in vivo .
- Stereochemical Variations : The 8S,8aS configuration in the target compound distinguishes it from 8aS analogs (), which may exhibit divergent metabolic stability or receptor binding .
Q & A
Q. How can the stereochemical configuration of this compound be experimentally validated?
Answer: The stereochemical configuration can be confirmed using a combination of NMR spectroscopy (e.g., NOESY/ROESY for spatial correlations), X-ray crystallography (if single crystals are obtainable), and polarimetry (to compare optical rotation with predicted values). For example, and detail InChI stereodescriptors and structural validation using computational tools like ACD/Labs Percepta Platform . Advanced NMR techniques (e.g., H-C HSQC/HMBC) can resolve coupling constants and confirm substituent orientations in the pyran rings and glucopyranosyloxy moiety .
Q. What are recommended protocols for safe handling and storage of this compound?
Answer: Based on GHS classification ( ) and safety data sheets ():
- Handling: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact.
- Storage: Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the ethoxy and ester groups.
- First Aid: For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Q. What synthetic strategies are applicable for optimizing the glycosylation step in its synthesis?
Answer: Glycosylation of the glucopyranosyloxy moiety (e.g., and ) can be optimized via:
- Protecting Group Strategy: Temporarily mask hydroxyl groups (e.g., benzyl, silyl ethers) to improve regioselectivity.
- Catalysis: Use Lewis acids (e.g., BF-EtO) or enzymatic methods to enhance stereochemical control.
- Solvent System: Polar aprotic solvents (DMF, acetonitrile) improve solubility and reaction efficiency .
Advanced Research Questions
Q. How can computational modeling predict interactions between this compound and its biological targets?
Answer: identifies predicted targets (e.g., DNA lyase, NF-κB) via Super-PRED. Methodological steps include:
- Molecular Docking: Use tools like AutoDock Vina to simulate binding to CHEMBL5619 (DNA lyase) and analyze binding affinity/pose.
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes.
- ADMET Prediction: Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) .
Q. How should contradictory spectroscopic data (e.g., unexpected 13^{13}13C NMR shifts) be resolved?
Answer:
- Cross-Validation: Compare experimental C NMR () with computational predictions (e.g., ACD/NMR Workbook Suite).
- Isotopic Labeling: Use H or C-labeled analogs to trace signal origins.
- Dynamic Effects: Investigate conformational flexibility via VT-NMR (variable temperature) to detect equilibrium shifts in pyran ring puckering .
Q. What experimental designs are suitable for studying its oxidative stability under physiological conditions?
Answer:
- Accelerated Oxidation Studies: Expose the compound to HO/Fe (Fenton reaction) and monitor degradation via LC-MS.
- Metabolite Profiling: Use liver microsomes (e.g., human S9 fraction) to identify phase I/II metabolites.
- ROS Detection: Employ fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species generation in cell-based assays .
Q. How can the compound’s solubility and formulation challenges be addressed for in vivo studies?
Answer:
- Co-Solvent Systems: Test DMSO/PEG-400 mixtures (≤10% v/v) for aqueous solubility enhancement.
- Nanocarriers: Use liposomes or cyclodextrins (e.g., HP-β-CD) to improve bioavailability ( references safety protocols for nanoparticle handling).
- pH Adjustment: Evaluate solubility in buffered solutions (pH 1.2–7.4) to mimic gastrointestinal conditions .
Q. What strategies can validate the compound’s role in modulating hypoxia-inducible factor 1α (HIF-1α)?
Answer:
- Hypoxia Mimicry: Treat cells with CoCl and measure HIF-1α levels via Western blot ( predicts HIF-1α as a target).
- Gene Knockdown: Use siRNA targeting HIF-1α to confirm dependency of observed effects.
- Transcriptional Activity: Luciferase reporter assays (e.g., HRE-luc) quantify HIF-1α-driven gene expression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
